

# physical and chemical properties of 6-Bromo-benzoxazole-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 6-Bromo-benzoxazole-2-carbaldehyde

**Cat. No.:** B1503995

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **6-Bromo-benzoxazole-2-carbaldehyde**

**Abstract:** This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-benzoxazole-2-carbaldehyde** (CAS No. 20780-72-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its characteristics, reactivity, and potential applications. We will explore its predicted physicochemical parameters, outline its core reactivity as a versatile synthetic intermediate, propose a validated synthetic protocol, and discuss its relevance within the broader context of benzoxazole-based drug development.

## Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> <sup>[2]</sup> This bicyclic heteroaromatic structure, consisting of a benzene ring fused to an oxazole ring, is a core component in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.<sup>[1][3]</sup> Benzoxazole derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.<sup>[4][5]</sup>

The subject of this guide, **6-Bromo-benzoxazole-2-carbaldehyde**, combines three key features that make it a particularly valuable tool for the medicinal chemist:

- The Benzoxazole Core: Provides a rigid, planar backbone known to interact favorably with various biological targets.[\[1\]](#)
- The 2-Carbaldehyde Group: A versatile chemical handle for introducing diverse functional groups and building molecular complexity through reactions such as reductive amination, Wittig olefination, and condensation.
- The 6-Bromo Substituent: Offers a site for further modification via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and influences the electronic properties of the aromatic system.

This guide serves to consolidate the predicted properties and reactive potential of this molecule to empower researchers in its effective application.

## Physicochemical Properties

Direct experimental data for **6-Bromo-benzoxazole-2-carbaldehyde** is not widely published. However, we can deduce its core properties and provide estimated values based on its structure and data from closely related analogues.

Table 1: Core Properties of **6-Bromo-benzoxazole-2-carbaldehyde**

Property	Value / Description	Source / Method
IUPAC Name	6-bromo-1,3-benzoxazole-2-carbaldehyde	Nomenclature
CAS Number	20780-72-7	<a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>	Calculated
Molecular Weight	226.03 g/mol	Calculated
Appearance	Predicted to be a solid, likely off-white to yellow/brown powder.	Analogy to related compounds
Melting Point	Not available. Related brominated benzoxazoles and benzaldehydes have melting points ranging from 44°C to over 130°C.	Inferred
Solubility	Predicted to be poorly soluble in water, but soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF).	Chemical Principles
Stability	Store in a cool, dry, well-ventilated place away from strong oxidizing agents. <a href="#">[7]</a> May be sensitive to light and air over long-term storage.	General Chemical Safety

## Spectroscopic Characterization (Predicted)

The structural identity of **6-Bromo-benzoxazole-2-carbaldehyde** can be unequivocally confirmed using standard spectroscopic techniques. The following are the predicted key signals:

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ , predicted):
  - Aldehyde proton (CHO): A sharp singlet expected around  $\delta$  9.9-10.1 ppm.
  - Aromatic protons: Three distinct signals in the aromatic region ( $\delta$  7.5-8.2 ppm). The proton at C7 (adjacent to bromine) and C5 will likely appear as doublets, while the proton at C4 may appear as a doublet of doublets, showing coupling to both C5 and C7 protons. The exact splitting patterns depend on the coupling constants.
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ , predicted):
  - Aldehyde carbonyl carbon: A signal expected in the range of  $\delta$  180-185 ppm.
  - Aromatic and Heterocyclic Carbons: Approximately 7 signals are expected for the benzoxazole ring system, with chemical shifts influenced by the bromine, oxygen, and nitrogen atoms. The carbon bearing the bromine (C6) would appear in the typical C-Br region.
- Infrared (IR) Spectroscopy (ATR):
  - A strong, sharp absorption band around  $1700\text{-}1720\text{ cm}^{-1}$  corresponding to the C=O stretch of the conjugated aldehyde.
  - Characteristic C=N stretching vibration of the oxazole ring around  $1600\text{-}1650\text{ cm}^{-1}$ .
  - C-O-C stretching bands and aromatic C-H and C=C stretching vibrations.<sup>[8][9]</sup>
- Mass Spectrometry (MS):
  - The molecular ion peak  $[\text{M}]^+$  would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at  $\text{m/z}$  225 and 227.

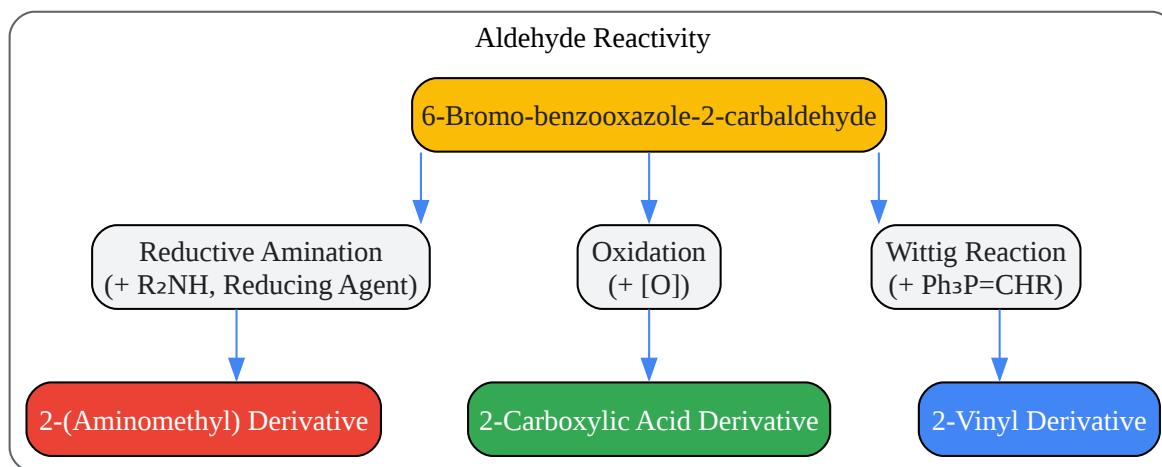
## Chemical Properties and Reactivity

The reactivity of **6-Bromo-benzoxazole-2-carbaldehyde** is governed by the interplay of its three functional components: the aldehyde, the benzoxazole ring, and the bromo-substituent.

## Reactions of the Aldehyde Group

The 2-carbaldehyde group is a gateway for extensive synthetic transformations, making the molecule an ideal scaffold for library synthesis.

- **Reductive Amination:** The most powerful reaction for drug discovery, allowing the introduction of diverse amine side chains. The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced *in situ* (e.g., with  $\text{NaBH}(\text{OAc})_3$  or  $\text{NaBH}_4$ ) to yield the corresponding amine derivative.
- **Oxidation:** Can be readily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent.
- **Nucleophilic Addition:** Undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
- **Wittig Reaction:** Reacts with phosphorus ylides to form alkenes, enabling the extension of carbon chains and the synthesis of stilbene-like structures.



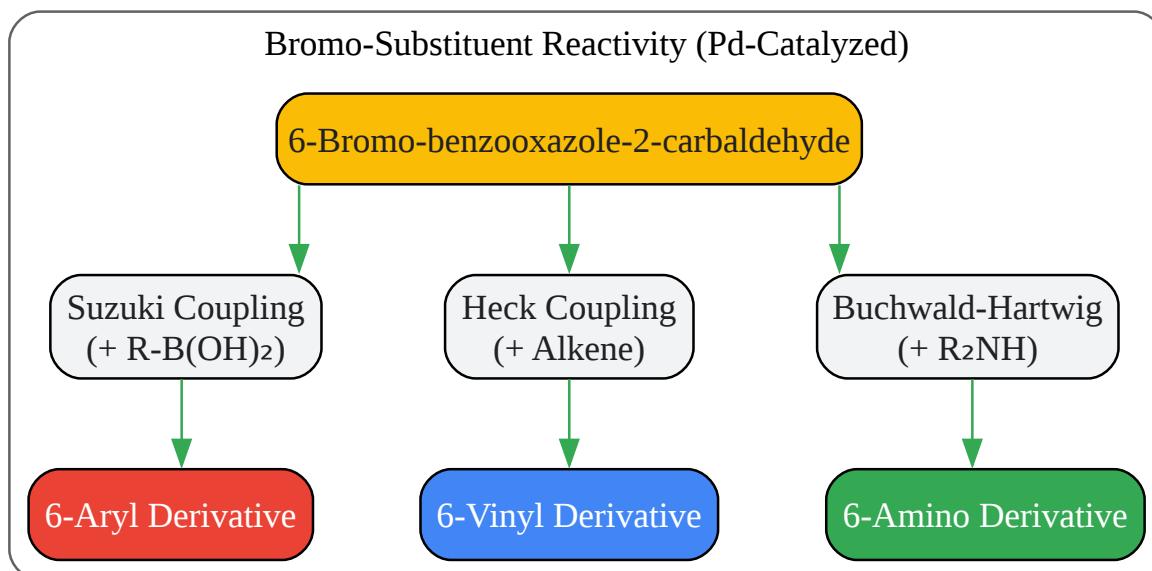
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Caption: Key reactions of the aldehyde group.

## Reactivity involving the Bromo-Substituent

The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 6-aryl-benzoxazole derivatives.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6 position.
- Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-benzoxazole derivatives.



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Caption: Palladium-catalyzed cross-coupling reactions.

## Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established, most commonly proceeding via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[4][10] The synthesis of **6-Bromo-benzoxazole-2-carbaldehyde** would logically start from 2-amino-5-bromophenol.

## Proposed Synthetic Pathway: Condensation and Oxidation

A robust method involves the condensation of 2-amino-5-bromophenol with a protected glyoxal equivalent, followed by deprotection and oxidation. A more direct and modern approach involves oxidative cyclization.

### Step-by-Step Protocol (Illustrative)

This protocol is based on established methods for benzoxazole synthesis.[\[11\]](#)[\[12\]](#)

Objective: To synthesize **6-Bromo-benzoxazole-2-carbaldehyde** from 2-amino-5-bromophenol.

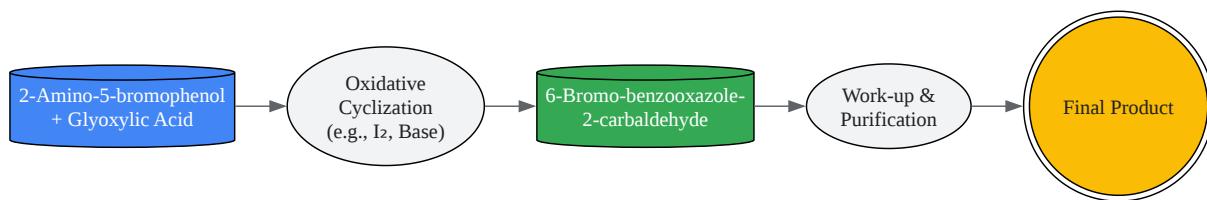
#### Materials:

- 2-Amino-5-bromophenol
- Glyoxylic acid
- Oxidizing agent (e.g., Manganese dioxide,  $MnO_2$ ) or a catalyst system like  $I_2/K_2CO_3$ .
- Solvent (e.g., Toluene, DMF, or Acetonitrile)
- Standard laboratory glassware and purification equipment (silica gel for chromatography).

#### Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromophenol (1.0 eq) and a suitable solvent like acetonitrile.
- Reagent Addition: Add glyoxylic acid (1.1 eq).
- Cyclization/Oxidation: Add the chosen catalyst or oxidizing system (e.g.,  $I_2$  and  $K_2CO_3$ ).[\[12\]](#) Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solids. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **6-Bromo-benzooxazole-2-carbaldehyde**.



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Caption: Proposed synthetic workflow diagram.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **6-Bromo-benzooxazole-2-carbaldehyde** is not readily available. Therefore, the compound should be handled with the precautions appropriate for a novel research chemical of this class.

- Hazard Statements (Inferred): Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13][14]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][15] Handle only in a well-ventilated area or a chemical fume hood.
- Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.[7]

## Conclusion and Future Outlook

**6-Bromo-benzoxazole-2-carbaldehyde** stands out as a highly valuable and versatile building block for medicinal chemistry and materials science. Its trifunctional nature—a biologically relevant core, a reactive aldehyde, and a cross-coupling-ready bromide—provides an exceptional platform for the rapid generation of diverse and complex molecular architectures. While detailed characterization data remains sparse in public databases, its properties and reactivity can be confidently predicted from fundamental chemical principles and analogous structures. The synthetic pathways are straightforward, drawing from the rich and well-established chemistry of benzoxazole formation. Researchers employing this reagent are well-equipped to explore novel chemical space in the quest for next-generation therapeutics.

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